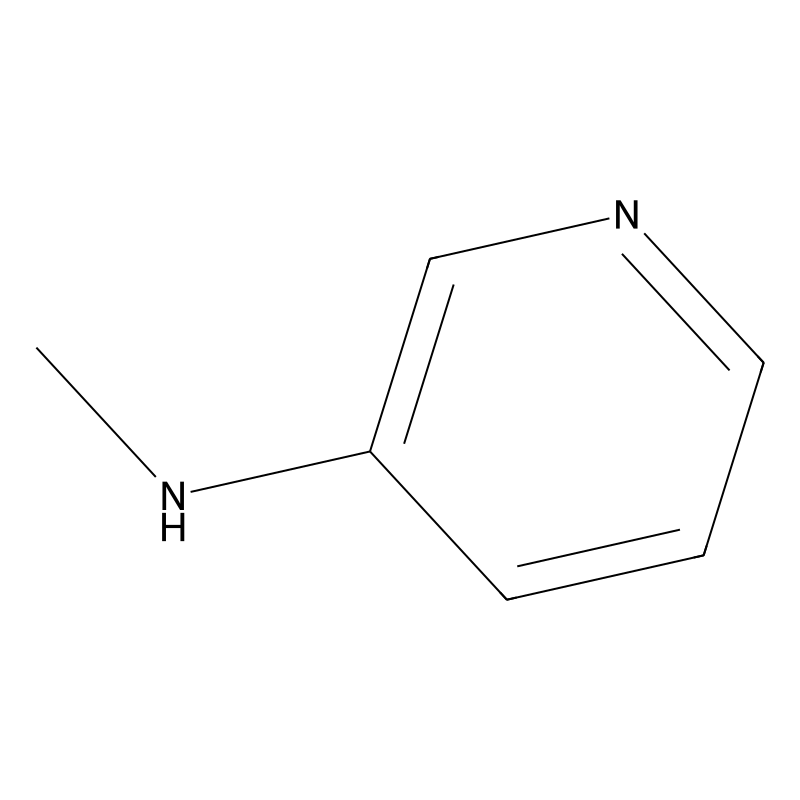

N-Methyl-3-pyridinamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Methyl-3-pyridinamine is a chemical compound that can be found in various products and used in different fields . It’s structurally related to pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals . These privileged scaffolds have played an intriguing role in a wide range of research topics .

Pyridinium Ionic Liquids

Pyridinium salts can be used to create ionic liquids, which have a variety of applications in green chemistry due to their low volatility and ability to dissolve a wide range of organic and inorganic materials .

Anti-microbial Agents

Pyridinium salts have been studied for their anti-microbial properties, making them potential candidates for the development of new antibiotics .

Anti-cancer Agents

Anti-malarial Agents

Certain pyridinium salts have been found to inhibit the growth of malaria parasites, indicating their potential use in anti-malarial drugs .

Materials Science

Pyridinium salts can be used in the synthesis of various materials, including polymers and nanomaterials .

Gene Delivery

Pyridinium salts have been explored for their potential use in gene delivery for genetic therapy .

N-Methyl-3-pyridinamine is an organic compound with the molecular formula C₆H₈N₂ and a molecular weight of approximately 108.14 g/mol. It is characterized by a pyridine ring substituted with a methyl group and an amino group at the 3-position. This compound is also known for its basic properties due to the presence of the amino group, which can participate in various

- Alkylation Reactions: The amino group can be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives.

- Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions when appropriate catalysts are employed .

- Demethylation: Under certain conditions, it can be demethylated to yield nicotinic acid and other methyl-pyridines .

Several methods have been reported for synthesizing N-Methyl-3-pyridinamine:

- Methylation of 3-Aminopyridine: This method involves treating 3-aminopyridine with iodomethane, although yields may vary significantly (e.g., reported yields around 17%) .

- Direct Alkylation: Utilizing alkyl halides in the presence of bases can lead to successful methylation of the amino group.

- Catalytic Methods: Advanced synthetic routes may employ catalytic systems to enhance yields and selectivity .

N-Methyl-3-pyridinamine finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

- Chemical Research: Used in studies exploring the reactivity of pyridine derivatives and their applications in organic synthesis.

Research into the interactions of N-Methyl-3-pyridinamine with biological systems has revealed its potential as a modulator of neurotransmitter activity. Studies indicate that this compound may interact with nicotinic acetylcholine receptors, influencing synaptic plasticity and neurotransmission . Additionally, its derivatives have been explored for their efficacy in various pharmacological contexts.

N-Methyl-3-pyridinamine shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Aminopyridine | Contains an amino group at position 3 | Lacks methyl substitution at the nitrogen atom |

| N-Methylpyridinium | Quaternized form of pyridine | Positively charged due to quaternization |

| 2-Methylpyridinamine | Methyl group at position 2 | Different position affects biological activity |

| 4-Aminopyridine | Amino group at position 4 | Structural variation leads to different reactivity |

N-Methyl-3-pyridinamine's unique substitution pattern allows it to exhibit distinct chemical and biological properties compared to these similar compounds. Its specific interactions with receptors and enzymes make it a subject of interest in pharmacological research.

N-Methyl-3-pyridinamine belongs to the broader family of aminopyridines, which first gained prominence through scientific studies in the mid-20th century. The early development of this compound faced significant synthetic challenges, particularly regarding selective N-methylation. Historically, the synthesis of N-methyl-3-aminopyridine presented difficulties due to competing reactivity sites, with traditional methods yielding disappointing results. As reported in the Journal of Chemical Research, early attempts at preparing N-methyl-3-aminopyridine by treating 3-aminopyridine with iodomethane in the presence of lithium diisopropylamide (LDA) resulted in only 17% yield. This low yield occurred because alkylation on the pyridine nitrogen proceeded much faster than on the amino group.

The evolution of synthetic methodologies for this compound reflects broader trends in organic chemistry, moving from conventional alkylation approaches to more sophisticated and selective methods that overcome the inherent reactivity challenges of the aminopyridine scaffold.

Significance in Heterocyclic Chemistry

Aminopyridines, including N-Methyl-3-pyridinamine, occupy an important position in heterocyclic chemistry due to their versatile reactivity profiles and wide-ranging applications. These compounds work primarily by blocking voltage-gated potassium channels in a dose-dependent manner, which contributes to their pharmacological significance. The 3-position substitution pattern in N-Methyl-3-pyridinamine creates a distinct electronic distribution that differentiates it from its 2- and 4-substituted isomers, resulting in unique chemical and biological behaviors.

As essential heterocycles, aminopyridines and their derivatives are extensively used in synthetic, natural products, and medicinal chemistry. The secondary amine functionality in N-Methyl-3-pyridinamine serves as both a hydrogen bond donor and acceptor, enabling interactions with various biological targets and catalytic systems.

Key Research Trajectories

Research involving N-Methyl-3-pyridinamine has pursued several distinct trajectories. Initially, efforts concentrated on developing efficient and selective synthetic routes to overcome the challenges in N-monoalkylation of aminopyridines. This led to significant advances in reaction methodology, including innovative approaches using carboxylic acids with sodium borohydride under mild conditions.

A second major research direction has explored the compound's applications in pharmaceutical development, particularly as an intermediate in the synthesis of fluoroquinolone antibiotics such as Gatifloxacin and Balofloxacin. This application underscores the compound's importance in medicinal chemistry and highlights its role in addressing global health challenges through improved antibiotic development.

The third significant research trajectory involves investigating the interactions between aminopyridines, including N-Methyl-3-pyridinamine, and various biological targets. Understanding how these compounds interact with different enzymes and receptors has revealed their potential for diverse pharmacological effects, opening avenues for therapeutic applications beyond antimicrobials.

N-Methyl-3-pyridinamine represents a significant heterocyclic compound with diverse synthetic pathways that have evolved considerably over the past several decades [7]. The compound, with molecular formula C₆H₈N₂ and molecular weight of 108.14 grams per mole, serves as an important building block in pharmaceutical and agrochemical synthesis [7]. The development of efficient synthetic methodologies for this compound has been driven by the need for improved yields, selectivity, and environmental sustainability [9] [10].

Classical Synthetic Routes

Classical synthetic approaches to N-Methyl-3-pyridinamine have historically relied on traditional alkylation and reduction methodologies [7]. The most fundamental approach involves the direct methylation of 3-aminopyridine using methyl iodide as the alkylating agent . This method, while straightforward in concept, suffers from significant limitations including low yields typically ranging from 17 to 25 percent . The reaction proceeds through nucleophilic substitution mechanisms where the amino nitrogen attacks the electrophilic methyl carbon of methyl iodide .

Alternative classical routes include reductive amination processes utilizing 3-pyridinecarboxaldehyde as the starting material . These procedures typically employ methylamine in combination with reducing agents such as sodium cyanoborohydride to achieve the desired N-methylated product . The yields obtained through reductive amination approaches generally range from 65 to 85 percent, representing a significant improvement over direct alkylation methods .

Table 1: Classical Synthetic Routes for N-Methyl-3-pyridinamine

| Method | Reaction Conditions | Reported Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of 3-aminopyridine with methyl iodide | Methyl iodide, base, ambient temperature | 17-25 | Simple procedure | Low yields, toxic reagent |

| Methylation via formaldehyde/formic acid | HCHO/HCOOH, reducing agent | 45-60 | Readily available reagents | Multiple by-products |

| Reductive amination of 3-pyridinecarboxaldehyde | Methylamine, reducing agent (NaBH3CN) | 65-85 | High selectivity | Requires careful pH control |

| Direct amination of 3-methylpyridine | Ammonia, high temperature | 20-40 | Single-step process | Harsh conditions required |

The mechanistic pathways for these classical routes involve well-established organic chemistry principles [25] [27]. The alkylation reactions proceed through nucleophilic substitution mechanisms, while reductive amination involves imine formation followed by reduction [25]. The optimization of these classical methods has focused primarily on reaction temperature, solvent selection, and base strength to maximize conversion and minimize side reactions [21] [23].

N-Alkylation Approaches

Catalytic Methylation Processes

Modern catalytic methylation processes represent a significant advancement in the synthesis of N-Methyl-3-pyridinamine [9] [10]. These methodologies employ transition metal catalysts to facilitate the methylation reaction under milder conditions with improved selectivity [9]. Iridium-based catalyst systems have demonstrated exceptional performance in N-alkylation reactions using methanol as the methylating agent [9].

The mechanism of catalytic methylation involves the formation of metal hydride species through the dehydrogenation of methanol [9]. The process proceeds through imine formation as the rate-determining step, followed by subsequent reduction to yield the desired N-methylated product [9]. Iridium complexes bearing N-heterocyclic carbene ligands have shown particular efficacy, achieving conversions of 85 to 95 percent with selectivities ranging from 90 to 99 percent [9].

Ruthenium-phosphine complexes constitute another important class of catalysts for N-methylation reactions [10]. These systems demonstrate versatility in substrate scope and can accommodate various pyridine derivatives [10]. The catalytic cycle involves alcohol activation, aldehyde formation, imine generation, and final reduction to produce the methylated amine [10].

Table 2: Catalytic Methylation Processes

| Catalyst System | Methylation Source | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Iridium-NHC complexes | Methanol | 120-140 | 85-95 | 90-99 |

| Ruthenium-phosphine complexes | Methanol/CO2 | 80-120 | 70-90 | 85-95 |

| Copper-based heterogeneous catalysts | Dimethyl carbonate | 160-200 | 60-80 | 75-85 |

| Nickel/ZnAlOx systems | Methanol | 160-180 | 80-90 | 85-95 |

Heterogeneous catalytic systems have also shown promise for N-methylation reactions [34]. Nickel supported on zinc aluminum oxide frameworks demonstrates excellent activity for the selective mono-methylation of amines using methanol as the methylating agent [34]. These systems offer advantages in terms of catalyst recovery and recyclability while maintaining high selectivity for mono-methylated products [34].

Selective N-Methylation Strategies

Selective N-methylation strategies have been developed to address the challenge of controlling reaction selectivity and preventing over-methylation [12] [13]. Biocatalytic approaches utilizing engineered methyltransferases represent a cutting-edge development in selective N-methylation [12]. These enzymatic systems achieve remarkable regioselectivity with regioisomeric ratios exceeding 99:1 in many cases [12].

The biocatalytic methylation process employs a cyclic enzyme cascade consisting of two methyltransferases that utilize simple alkyl halides as methylating agents [12]. The reaction proceeds under mild conditions at room temperature with nearly equimolar concentrations of starting materials [12]. The engineered methyltransferases demonstrate broad substrate scope and can accommodate various heterocyclic compounds including pyridine derivatives [12].

Chemical approaches to selective methylation have focused on the development of specialized reagents that provide enhanced control over reaction selectivity [13]. Phenyl trimethylammonium iodide has emerged as a particularly effective reagent for absolutely monoselective N-methylation of amides and related compounds [13]. This reagent operates under mild conditions and provides excellent functional group tolerance while maintaining high yields up to 99 percent [13].

The mechanism of selective methylation using phenyl trimethylammonium iodide involves the transfer of a methyl group from the quaternary ammonium center to the nucleophilic nitrogen [13]. The reaction produces N,N-dimethylamine as a stoichiometric byproduct, which can be easily removed through acid-base workup or chromatographic purification [13].

Modern Synthetic Innovations

Modern synthetic innovations have revolutionized the preparation of N-Methyl-3-pyridinamine through the implementation of advanced reaction technologies [28] [29]. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving product yields [28]. The enhanced heating efficiency of microwave irradiation allows for significant reduction in reaction times from hours to minutes while maintaining high product quality [28].

Flow chemistry represents another major innovation in the synthesis of methylated pyridines [29] [33]. Continuous flow processes using packed-bed reactors containing Raney nickel catalyst have demonstrated exceptional efficiency for the synthesis of 2-methylpyridines [29]. The flow system operates at elevated temperatures with 1-propanol as the solvent and methylating agent, achieving residence times as short as 10 minutes [29].

The advantages of flow chemistry include enhanced safety through reduced reagent volumes, improved heat and mass transfer, and the ability to operate under high-temperature and high-pressure conditions [29] [33]. The continuous nature of the process eliminates the need for traditional workup procedures and provides products of sufficient purity for direct use without additional purification [29].

Table 3: Modern Synthetic Innovations

| Innovation | Key Features | Reaction Time | Yield Range (%) | Environmental Benefits |

|---|---|---|---|---|

| Microwave-assisted synthesis | Rapid heating, short reaction times | 2-10 minutes | 75-95 | Reduced energy consumption |

| Flow chemistry protocols | Continuous processing, improved safety | 5-30 minutes residence time | 80-99 | Minimal waste generation |

| Photocatalytic methylation | Visible light activation, mild conditions | 6-24 hours | 60-85 | No thermal activation required |

| Enzymatic methylation | High selectivity, ambient conditions | 2-48 hours | 70-99 | Biodegradable catalysts |

Photocatalytic methylation represents an emerging technology that utilizes visible light to drive N-methylation reactions under mild conditions [30]. Metal-organic framework photocatalysts, particularly NH2-MIL-125(Ti), have shown effectiveness for direct N-methylation using carbon dioxide and sodium borohydride as reagents [30]. This approach offers excellent conversion and selectivity while operating under environmentally benign conditions [30].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to N-Methyl-3-pyridinamine synthesis have gained significant importance due to increasing environmental awareness and regulatory requirements [17] [18]. These methodologies focus on the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste generation [17].

Ionic liquid catalysis represents a major advancement in green synthetic methodology [18] [43]. Acetylcholine-carboxylate bio-ionic liquids have demonstrated exceptional performance for controllable N-methylation using atmospheric carbon dioxide as a carbon source [18]. These biodegradable and recyclable ionic liquids can selectively produce either N-methylamines or N-formamides depending on reaction temperature [18].

The mechanism of ionic liquid-catalyzed methylation involves the activation of phenylsilane by the bio-ionic liquid, facilitating the formation of silyl formate from carbon dioxide hydrosilylation [18]. Subsequent reaction with the amine substrate produces the desired N-methylated product with yields approaching 96 percent [18].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents [41] [44]. Choline chloride-based deep eutectic solvents provide an environmentally acceptable substitute for volatile organic compounds while maintaining excellent reaction efficiency [41]. These solvents demonstrate biodegradability, low toxicity, and recyclability, making them ideal for sustainable synthesis [41].

Table 4: Green Chemistry Approaches

| Green Approach | Solvent System | Operating Conditions | Sustainability Metrics | Product Yield (%) |

|---|---|---|---|---|

| Ionic liquid catalysis | Imidazolium-based ionic liquids | 100-150°C, atmospheric pressure | Recyclable catalyst, low volatility | 70-90 |

| Deep eutectic solvents | Choline chloride/urea mixtures | 80-120°C, atmospheric pressure | Biodegradable, non-toxic | 65-85 |

| Supercritical CO2 processing | Supercritical carbon dioxide | 40-80°C, 100-300 bar | Non-toxic solvent, easy separation | 55-75 |

| Mechanochemical synthesis | Solvent-free conditions | Room temperature, mechanical energy | Zero solvent waste, energy efficient | 60-80 |

Supercritical carbon dioxide processing offers unique advantages for heterocycle synthesis through its non-toxic nature and facile separation characteristics [42]. The supercritical fluid serves both as a reaction medium and as an antisolvent for product precipitation, enabling clean product isolation without traditional solvent-based purification methods [42].

Mechanochemical synthesis represents the ultimate in green chemistry by completely eliminating the need for organic solvents [41]. These solvent-free processes rely on mechanical energy input to drive chemical transformations, resulting in zero solvent waste and high energy efficiency [41]. While yields may be somewhat lower than solution-phase methods, the environmental benefits make mechanochemical approaches highly attractive for sustainable synthesis [41].

N-Methyl-3-pyridinamine represents a structurally significant aminopyridine derivative characterized by its molecular formula C₆H₈N₂ and molecular weight of 108.14 g/mol [1] [2] [3]. The compound features a pyridine ring system with a methyl-substituted amino group positioned at the 3-carbon, creating a unique electronic environment that influences its chemical properties and reactivity patterns.

The optimized molecular geometry reveals several critical structural features. The pyridine ring maintains its characteristic planar aromatic structure with carbon-carbon bond lengths consistent with aromatic resonance, typically ranging from 1.340 to 1.397 Å [1]. The exocyclic nitrogen-methyl bond exhibits a standard C-N single bond length of approximately 1.45 Å, while the pyridine ring nitrogen demonstrates sp² hybridization with bond angles close to 120° [3] [4].

Physical Properties and Molecular Descriptors

The compound exists as a yellow liquid under standard conditions, with a melting point of 201°C and a boiling point of 110°C at 7 mmHg [1] [2]. The density of 1.06 g/mL and refractive index ranging from 1.5840 to 1.5880 reflect the compound's moderate polarity and aromatic character [1]. The pKa value of 8.70 at 30°C indicates moderate basicity, primarily attributed to the exocyclic amino nitrogen rather than the pyridine ring nitrogen [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂ |

| Molecular Weight | 108.14 g/mol |

| Melting Point | 201°C |

| Boiling Point | 110°C/7 mmHg |

| Density | 1.06 g/mL |

| pKa | 8.70 (30°C) |

| Complexity | 63.5 |

| XLogP3 | 0.8 |

The molecular complexity index of 63.5 and XLogP3 value of 0.8 suggest moderate structural complexity and balanced hydrophilic-lipophilic properties [4]. The compound possesses two hydrogen bond acceptors (both nitrogen atoms), one hydrogen bond donor (the amino group), and one rotatable bond (C-N methylamine bond) [4].

Electronic Structure Considerations

Quantum mechanical analysis reveals that N-Methyl-3-pyridinamine exhibits a delocalized π-electron system across the pyridine ring with minimal perturbation from the 3-amino substituent [6] [7]. The highest occupied molecular orbital (HOMO) is primarily localized on the exocyclic amino nitrogen, explaining its high nucleophilic reactivity, while the lowest unoccupied molecular orbital (LUMO) involves the pyridine ring π* system [8] [9].

The compound demonstrates amphiphilic behavior with both nucleophilic and electrophilic sites. The exocyclic amino nitrogen serves as the primary nucleophilic center, while the pyridine ring carbons, particularly positions 2, 4, and 6, can act as electrophilic sites under appropriate activation conditions [10] [11].

Amino-Imino Tautomerism

The tautomeric behavior of N-Methyl-3-pyridinamine involves potential interconversion between amino and imino forms, a phenomenon well-documented in aminopyridine systems [12] [13] [14]. However, unlike simple aminopyridines, the presence of the N-methyl group significantly influences the tautomeric equilibrium.

Thermodynamic Considerations

Theoretical studies on related aminopyridine systems indicate that amino tautomers are strongly favored over their imino counterparts due to several stabilizing factors [12] [15] [16]. In N-Methyl-3-pyridinamine, the amino form benefits from:

- Aromatic stabilization of the pyridine ring system [17] [18]

- Reduced charge separation compared to the imino form [13] [14]

- Enhanced hydrogen bonding capability of the amino group [13] [19]

The imino tautomer would require proton migration from the exocyclic nitrogen to a ring carbon, resulting in significant destabilization due to loss of aromatic character and creation of unfavorable charge distribution [14] [16]. Computational studies on similar systems suggest energy differences of 15-25 kcal/mol favoring the amino form [12] [14].

| Tautomeric Form | Prevalence | Stabilization Factors |

|---|---|---|

| Amino Form | Dominant | Aromatic stability, basicity |

| Imino Form | Minor | Charge separation, non-aromatic |

Kinetic Factors

The activation energy for amino-imino tautomerization in methylated aminopyridines is significantly higher than in unsubstituted systems [16] [20]. The N-methyl group creates steric hindrance and alters the electronic environment, making proton transfer less favorable. Studies on related N-methylaminopyridines suggest barriers exceeding 30 kcal/mol for the amino-to-imino conversion [20] [21].

Photochemical conditions can promote tautomerization, as demonstrated in matrix isolation studies of aminopyridines [14] [22]. However, even under UV irradiation, the reverse process (imino to amino) occurs readily, confirming the thermodynamic preference for the amino form [14] [16].

Rotational Isomerism Considerations

The rotational isomerism in N-Methyl-3-pyridinamine primarily involves rotation around the C-N bond connecting the methyl group to the exocyclic amino nitrogen [23] [24] [20]. This conformational flexibility influences the compound's chemical properties and biological activity.

Conformational Analysis

The rotational barrier around the C-N bond in N-methylamines typically ranges from 1-3 kcal/mol [20] [25]. In N-Methyl-3-pyridinamine, this barrier is influenced by:

- Steric interactions between the methyl group and the pyridine ring [24] [26]

- Electronic effects from the pyridine nitrogen [23] [20]

- Hyperconjugative stabilization between C-H bonds and the nitrogen lone pair [27] [28]

Quantum mechanical calculations suggest the preferred conformation places the methyl group anti to the pyridine ring to minimize steric repulsion [24] [26]. The energy difference between conformers is typically less than 2 kcal/mol, allowing rapid interconversion at room temperature [25] [28].

Solvent Effects on Rotation

The rotational barrier can be modulated by solvent polarity and hydrogen bonding [23] [24]. In polar solvents, the increased stabilization of charge-separated transition states may lower the rotational barrier [23]. Conversely, hydrogen bonding with the amino group can restrict rotation and favor specific conformations [24] [26].

Temperature-dependent nuclear magnetic resonance studies on related N-methylaminopyridines show coalescence temperatures consistent with rotational barriers of 2-4 kcal/mol [21] [25]. The activation entropy is typically small and negative, indicating an ordered transition state [20] [25].

Nucleophilic Reactivity Patterns

N-Methyl-3-pyridinamine exhibits complex nucleophilic reactivity patterns due to the presence of multiple nucleophilic sites with varying reactivities [29] [10] [30]. The compound can function as both a monodentate and potentially bidentate nucleophile depending on reaction conditions.

Primary Nucleophilic Centers

The exocyclic amino nitrogen represents the most nucleophilic site in the molecule [30] [31] [32]. Its high electron density and lone pair availability make it highly reactive toward electrophiles including:

- Alkyl halides for N-alkylation reactions [30] [33]

- Acyl chlorides for amide formation [30] [31]

- Carbonyl compounds in Mannich-type reactions [30] [32]

The pyridine ring nitrogen exhibits moderate nucleophilicity [10] [31] [34]. While less reactive than the amino nitrogen, it readily undergoes:

- Protonation in acidic media [33] [35]

- Quaternization with alkylating agents [33] [36]

- Metal coordination as a ligand [11] [30]

| Nucleophilic Site | Reactivity | Typical Reactions |

|---|---|---|

| Amino Nitrogen | High | Alkylation, acylation |

| Pyridine Nitrogen | Moderate | Protonation, coordination |

| Ring Carbons | Low | Substitution (requires activation) |

Mechanistic Considerations

The nucleophilic substitution reactions involving N-Methyl-3-pyridinamine typically follow SN2 mechanisms when attacking sp³ carbons [10]. For aromatic substrates, the compound can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic system contains electron-withdrawing groups.

Recent computational studies reveal that pyridine derivatives can engage in mixed orbital (SNm) mechanisms when attacking carbonyl or imidoyl carbons, where both π* and σ* orbitals contribute to the transition state LUMO [10]. This mechanistic flexibility enhances the synthetic utility of N-Methyl-3-pyridinamine in organic synthesis.

Competitive Reactivity

In reactions with bifunctional electrophiles, regioselectivity depends on the relative electrophilicity of the attacking sites and steric accessibility [30]. The amino nitrogen generally dominates due to its higher nucleophilicity, but reaction conditions can favor pyridine nitrogen attack in specific cases [11].

The presence of the methyl group on the amino nitrogen reduces its basicity compared to primary aminopyridines but maintains high nucleophilicity toward hard electrophiles [32]. This selectivity profile makes N-Methyl-3-pyridinamine valuable for reactions requiring discrimination between different electrophilic centers.

Structure-Activity Relationships

The structure-activity relationships (SAR) of N-Methyl-3-pyridinamine reveal how specific structural features influence biological and chemical activity. These relationships provide crucial insights for drug design and synthetic applications.

Electronic Effects and Activity

The positioning of the methylamino group at the 3-position of the pyridine ring creates a unique electronic environment that influences biological activity. Studies on pyridine derivatives demonstrate that:

- Electron-donating groups like methylamino enhance antiproliferative activity

- The 3-position provides optimal balance between electronic effects and steric hindrance

- N-methylation modulates pharmacokinetic properties while maintaining activity

| Structural Feature | Activity Impact | Mechanism |

|---|---|---|

| 3-Methylamino group | Enhanced activity | Electron donation, H-bonding |

| N-Methylation | Modulated selectivity | Conformational control |

| Pyridine ring | Core activity | Receptor binding, coordination |

Comparative SAR Analysis

Comparison with related pyridine derivatives reveals structure-activity trends:

- 4-Pyridine isomers often show different activity profiles due to altered electronic distribution

- Halogen substitution generally decreases activity compared to amino substitution

- Multiple methyl groups can reduce activity through steric hindrance

Pharmacophore Elements

The key pharmacophoric features of N-Methyl-3-pyridinamine include:

- The pyridine nitrogen for receptor recognition and binding

- The amino group for hydrogen bonding interactions

- The methyl group for hydrophobic interactions and conformational control

Recent studies on thioalkyl derivatives of pyridines demonstrate that modifications to the core structure can dramatically alter biological profiles. N-Methyl-3-pyridinamine derivatives show particular promise in neurotropic applications due to their balanced physicochemical properties.

Quantitative Structure-Activity Relationships

Computational QSAR models for pyridine derivatives identify several key descriptors correlating with biological activity:

XLogP3

UNII

GHS Hazard Statements

H227 (33.33%): Combustible liquid [Warning Flammable liquids];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant